molecular formula C22H24O3 B12157755 3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one

3,6'-dimethyl-2',3'-dihydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one

Cat. No.: B12157755
M. Wt: 336.4 g/mol
InChI Key: YBQWDODECSFRAJ-UHFFFAOYSA-N
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Description

3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, typically a carbon atom

Preparation Methods

The synthesis of 3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of the dimethyl groups and other functional groups. Common reagents used in these reactions include cyclohexanone, cyclopentanone, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.

    Substitution: Various nucleophiles can substitute the hydrogen atoms in the compound, leading to the formation of derivatives with different functional groups.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3,6’-dimethyl-2’,3’-dihydrospiro[cyclohexane-1,8’-cyclopenta[c]pyrano[3,2-g]chromen]-4’(1’H)-one can be compared with other spiro compounds, such as:

Properties

Molecular Formula

C22H24O3

Molecular Weight

336.4 g/mol

IUPAC Name

2,3'-dimethylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,6,8,11(15)-pentaene-5,1'-cyclohexane]-16-one

InChI

InChI=1S/C22H24O3/c1-13-5-4-9-22(12-13)10-8-15-11-18-16-6-3-7-17(16)21(23)24-20(18)14(2)19(15)25-22/h8,10-11,13H,3-7,9,12H2,1-2H3

InChI Key

YBQWDODECSFRAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)C=CC3=CC4=C(C(=C3O2)C)OC(=O)C5=C4CCC5

Origin of Product

United States

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